2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one
Overview
Description
2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one is a heterocyclic compound that contains a benzothiophene core structure. This compound is of significant interest in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one typically involves the nitration of 6,7-dihydro-5H-1-benzothiophen-4-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 2-amino-6,7-dihydro-5H-1-benzothiophen-4-one.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and agrochemicals
Mechanism of Action
The mechanism of action of 2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one is not fully elucidated. it is believed to interact with various molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. For instance, similar compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-1-benzothiophen-4-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-methyl-3-nitro-6,7-dihydro-5H-1-benzothiophen-4-one: Contains a methyl group, which can influence its reactivity and biological activity.
(4Z)-6,7-dihydro-1-benzothiophen-4(5H)-one oxime:
Uniqueness
2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-nitro-6,7-dihydro-5H-1-benzothiophen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAOTLYGTWGWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)[N+](=O)[O-])C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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